3,5-Dibenzoate-2-deoxy-2,2-difluoro-L-threo-pentonic acid gamma-lactone
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Overview
Description
3,5-Dibenzoate-2-deoxy-2,2-difluoro-L-threo-pentonic acid gamma-lactone is an organic compound with the molecular formula C19H14F2O6 and a molecular weight of 376.31 g/mol . This compound is known for its unique structural properties and is used in various scientific research applications, particularly in the synthesis of difluorinated pyrimidine nucleosides .
Preparation Methods
The synthesis of 3,5-Dibenzoate-2-deoxy-2,2-difluoro-L-threo-pentonic acid gamma-lactone involves several steps. One common method includes the reaction of 2-deoxy-2,2-difluoro-D-erythro-pentonic acid with benzoyl chloride in the presence of a base such as pyridine . The reaction conditions typically involve maintaining the temperature at around 0°C to 5°C to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3,5-Dibenzoate-2-deoxy-2,2-difluoro-L-threo-pentonic acid gamma-lactone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -20°C to room temperature . Major products formed from these reactions include difluorinated alcohols, carboxylic acids, and substituted derivatives .
Scientific Research Applications
3,5-Dibenzoate-2-deoxy-2,2-difluoro-L-threo-pentonic acid gamma-lactone is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 3,5-Dibenzoate-2-deoxy-2,2-difluoro-L-threo-pentonic acid gamma-lactone involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . This inhibition can lead to the disruption of metabolic pathways, making it useful in the development of therapeutic agents . The molecular targets include enzymes involved in nucleotide synthesis and DNA replication .
Comparison with Similar Compounds
3,5-Dibenzoate-2-deoxy-2,2-difluoro-L-threo-pentonic acid gamma-lactone can be compared with other similar compounds such as:
2-Deoxy-2,2-difluoro-D-erythro-pentonic acid gamma-lactone 3,5-dibenzoate: This compound has a similar structure but differs in the stereochemistry of the sugar moiety.
2-Deoxy-2,2-difluoro-D-erythro-pentafuranous-1-ulose-3,5-dibenzoate: Another similar compound with slight variations in the functional groups attached to the sugar ring.
The uniqueness of this compound lies in its specific stereochemistry and the presence of difluorinated groups, which enhance its stability and reactivity in various chemical reactions .
Properties
Molecular Formula |
C19H18F2O4 |
---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
3,3-difluoro-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C19H18F2O4/c20-19(21)17(24-12-15-9-5-2-6-10-15)16(25-18(19)22)13-23-11-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2 |
InChI Key |
XRUCJDDSSRJHHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(=O)O2)(F)F)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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